3,3'-Diethylthiacarbocyanine iodide

Catalog No.
S580339
CAS No.
905-97-5
M.F
C21H21IN2S2
M. Wt
492.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,3'-Diethylthiacarbocyanine iodide

CAS Number

905-97-5

Product Name

3,3'-Diethylthiacarbocyanine iodide

IUPAC Name

(2E)-3-ethyl-2-[(E)-3-(3-ethyl-1,3-benzothiazol-3-ium-2-yl)prop-2-enylidene]-1,3-benzothiazole;iodide

Molecular Formula

C21H21IN2S2

Molecular Weight

492.4 g/mol

InChI

InChI=1S/C21H21N2S2.HI/c1-3-22-16-10-5-7-12-18(16)24-20(22)14-9-15-21-23(4-2)17-11-6-8-13-19(17)25-21;/h5-15H,3-4H2,1-2H3;1H/q+1;/p-1

InChI Key

VZBILKJHDPEENF-UHFFFAOYSA-M

SMILES

CCN1C2=CC=CC=C2SC1=CC=CC3=[N+](C4=CC=CC=C4S3)CC.[I-]

Synonyms

3,3'-diethylthiacarbocyanine iodide

Canonical SMILES

CCN1C2=CC=CC=C2SC1=CC=CC3=[N+](C4=CC=CC=C4S3)CC.[I-]

Isomeric SMILES

CCN\1C2=CC=CC=C2S/C1=C/C=C/C3=[N+](C4=CC=CC=C4S3)CC.[I-]

Fluorescence Staining:

3,3'-Diethylthiacarbocyanine iodide (3,3'-DTTC) has been used as a fluorescence stain to study the kinetics of fluorescence staining in bacteria []. The study investigated the effects of various factors, such as concentration, incubation time, and cell type, on the staining intensity of 3,3'-DTTC in both Gram-positive and Gram-negative bacterial species []. The findings suggest that 3,3'-DTTC can be a useful tool for studying the permeability and membrane potential of bacteria [].

Other Potential Applications:

While research on 3,3'-DTTC is limited, its structural similarity to other thiacarbocyanine dyes suggests potential applications in various fields of scientific research. Thiacarbocyanine dyes are known for their optical properties, such as strong absorption and emission of light at specific wavelengths. This makes them valuable tools in various applications, including:

  • Biomedical imaging: Other thiacarbocyanine dyes have been used for in vivo and in vitro imaging of various biological processes, including cell labeling, tumor detection, and blood flow monitoring [].
  • Sensor development: The responsiveness of thiacarbocyanine dyes to changes in their environment, such as pH or polarity, makes them suitable for developing sensors for various applications, including environmental monitoring and medical diagnostics [].
  • Optoelectronic devices: Some thiacarbocyanine dyes exhibit interesting photophysical properties that make them promising candidates for applications in optoelectronic devices, such as solar cells and organic light-emitting diodes (OLEDs) [].

3,3'-Diethylthiacarbocyanine iodide is a synthetic cyanine dye characterized by its vibrant green color and significant photochemical properties. This compound, with the chemical formula C21H21I N2S2 and a molecular weight of 492.45 g/mol, is widely used in various scientific and industrial applications due to its ability to absorb light at specific wavelengths, particularly around 559.25 nm . The compound is known for its stability under normal conditions, making it suitable for long-term studies in laboratory settings .

DTCI's mechanism of action in staining bacteria primarily relies on its electrostatic interactions with the bacterial membrane. As mentioned earlier, the positively charged nitrogens in DTCI are attracted to the negatively charged phospholipid headgroups of the bacterial membrane. This interaction disrupts the membrane potential and can lead to increased permeability, allowing DTCI to accumulate inside the bacteria. The accumulated DTCI then exhibits fluorescence, allowing for visualization and identification of bacteria [].

Studies suggest that DTCI may also have a bactericidal effect at higher concentrations, potentially due to membrane disruption []. However, the specific mechanism behind this effect requires further investigation.

, making it useful for studying cellular processes and dynamics. The compound has been employed as a contrast agent in three-dimensional fluorescence lifetime tomography and rapid genetic screening .

Cellular Effects

The compound exhibits notable effects on various cell types, influencing cellular functions and processes. Its stability and degradation properties are essential for observing long-term effects on cellular behavior in both in vitro and in vivo studies.

The synthesis of 3,3'-Diethylthiacarbocyanine iodide typically involves the condensation of 3-ethyl-2-methylbenzothiazolium iodide with 3-ethyl-2-benzothiazolinone. The general procedure includes:

  • Dissolving 3-ethyl-2-methylbenzothiazolium iodide in a suitable solvent (e.g., ethanol).
  • Adding 3-ethyl-2-benzothiazolinone to the solution.
  • Stirring the mixture under controlled conditions until completion.
  • Purifying the resulting product through recrystallization from an appropriate solvent .

This method allows for high yields and purity of the final product.

3,3'-Diethylthiacarbocyanine iodide finds extensive use across various fields:

  • Chemistry: It is utilized as a photobleaching agent in peptide nucleic acid-DNA duplex research.
  • Biology: The dye is employed for fluorescence imaging applications.
  • Medicine: It serves as a diagnostic tool and imaging agent.
  • Industry: The compound is used in developing electrochemical cells and solid-state dye-doped polymeric lasers .

Studies involving 3,3'-Diethylthiacarbocyanine iodide have focused on its interactions within biological systems and electrochemical environments. Its role as an electron donor is crucial for understanding its mechanism of action in various biochemical pathways. Additionally, research has explored its interactions with other compounds to enhance imaging techniques and develop new diagnostic tools .

Several compounds exhibit similarities to 3,3'-Diethylthiacarbocyanine iodide, particularly within the cyanine dye family. Here are some notable examples:

Compound NameStructure/CharacteristicsUnique Features
3,3'-Diethylthiacyanine iodideSimilar structure but different functional groups; absorbs light at different wavelengthsPrimarily used for biological staining
3,3'-Dibutylthiacarbocyanine iodideLonger alkyl chains compared to diethyl variant; different solubility propertiesEnhanced solubility in organic solvents
5-(4-Dimethylaminostyryl)-2-methylthiazoleContains dimethylamino group; used primarily for fluorescence microscopyExhibits strong fluorescence properties

These compounds share structural similarities but differ in their functional groups and applications, highlighting the unique properties of 3,3'-Diethylthiacarbocyanine iodide that make it particularly valuable in scientific research.

Hydrogen Bond Acceptor Count

4

Exact Mass

492.01909 g/mol

Monoisotopic Mass

492.01909 g/mol

Heavy Atom Count

26

GHS Hazard Statements

Aggregated GHS information provided by 44 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (95.45%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Dates

Modify: 2023-08-15

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